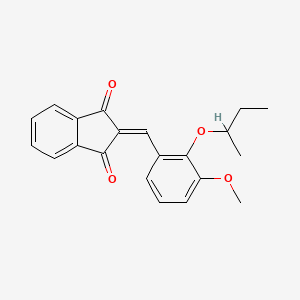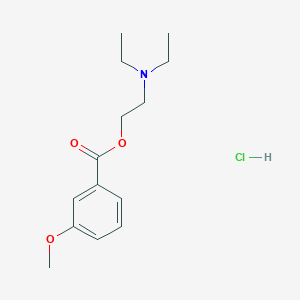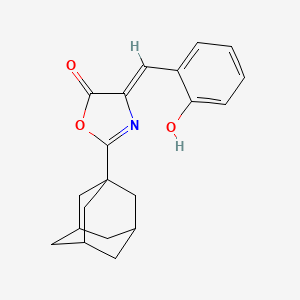
2-(2-sec-butoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2-(2-sec-butoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione, also known as BM 131246, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indandione derivatives and has a unique chemical structure that makes it a promising candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-(2-sec-butoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione 131246 involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This compound 131246 also inhibits the activity of various kinases and transcription factors that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 131246 has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines and chemokines. The compound also exhibits anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, this compound 131246 has been shown to exhibit anti-viral effects by inhibiting the replication of various viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-sec-butoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione 131246 in lab experiments include its potent activity against various diseases, its unique chemical structure, and its ease of synthesis. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(2-sec-butoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione 131246. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound 131246 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory, anti-cancer, and anti-viral activities and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Aplicaciones Científicas De Investigación
2-(2-sec-butoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione 131246 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(2-butan-2-yloxy-3-methoxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-4-13(2)25-21-14(8-7-11-18(21)24-3)12-17-19(22)15-9-5-6-10-16(15)20(17)23/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOWTCJLPXMSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=CC=C1OC)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972091.png)
![1-ethyl-4-[1-(1-naphthylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972092.png)
![2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3972095.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3972099.png)
![2-{4-[1-(2-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972104.png)
![1-[1-(3-chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972131.png)
![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3972139.png)
![3,3-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3972142.png)

![2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3972163.png)


![1-benzyl-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972187.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(sec-butyl)urea]](/img/structure/B3972195.png)